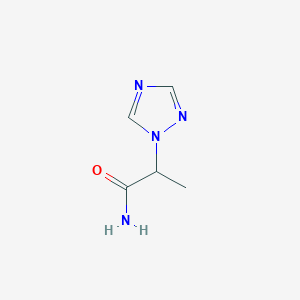![molecular formula C9H6BrLiN2O2 B2670236 Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2408966-53-8](/img/structure/B2670236.png)
Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of lithium and bromine in the structure adds unique properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of imidazo[1,2-a]pyridines, including Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve continuous flow systems and microreactor-based approaches to enhance efficiency and yield .
Análisis De Reacciones Químicas
Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, oxidizing agents, and halogenating agents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the functionalization of the imidazo[1,2-a]pyridine scaffold .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazo[1,2-a]pyridines are recognized for their potential as drug candidates due to their diverse biological activities . They have been studied for their anti-tuberculosis, anti-cancer, and anti-inflammatory properties . In the industry, these compounds are used in the development of new materials and as catalysts in various chemical reactions .
Mecanismo De Acción
The mechanism of action of Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the imidazo[1,2-a]pyridine scaffold allows it to bind to various enzymes and receptors, modulating their activity . The bromine and lithium atoms in the structure may also contribute to its unique pharmacological properties by influencing its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar compounds to Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate include other imidazo[1,2-a]pyridine derivatives such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and 2-ethyl-6-chloro imidazo[1,2-a]pyridine . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of lithium and bromine in this compound distinguishes it from other similar compounds, potentially offering distinct advantages in specific applications .
Propiedades
IUPAC Name |
lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.Li/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJLTSMWAPTFLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C2N1C=CC=C2Br)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2670160.png)
![[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride](/img/structure/B2670161.png)

![1-[(5-bromothiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2670163.png)
![Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate](/img/structure/B2670164.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)



![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)

